REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[Cl:8][C:9]([Cl:15])([Cl:14])[CH2:10][CH:11]1[O:13][CH2:12]1>C(O)C>[OH:4][CH2:3][CH2:2][N:1]([CH2:12][CH:11]([OH:13])[CH2:10][C:9]([Cl:15])([Cl:14])[Cl:8])[CH2:5][CH2:6][OH:7]
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
87.7 g
|
Type
|
reactant
|
Smiles
|
ClC(CC1CO1)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing with agitation for an additional 5 hours the solvent
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was removed via vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.5% |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CCO)CC(CC(Cl)(Cl)Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |